Resorcinarene vs. Pyrogallolarene: Exclusive Catalysis of Cationic Transition State Reactions
A direct comparative study of self-assembled hexameric capsules revealed that the resorcinarene capsule efficiently catalyzes reactions proceeding via cationic transition states, whereas the structurally analogous pyrogallolarene hexamer is completely inactive for such transformations [1]. This functional dichotomy, confirmed by combined experimental and DFT analyses, demonstrates that resorcinarene possesses unique catalytic capability not shared by its closest relative.
| Evidence Dimension | Catalytic activity toward reactions with cationic transition states |
|---|---|
| Target Compound Data | Active catalyst |
| Comparator Or Baseline | Pyrogallolarene hexamer: Inactive (no catalysis observed) |
| Quantified Difference | Qualitative binary outcome: active vs. inactive |
| Conditions | Hexameric capsules self-assembled in chloroform; reactions with cationic transition states |
Why This Matters
For researchers developing enzyme-mimetic catalysts or stereoselective transformations, only resorcinarene provides this catalytic functionality; pyrogallolarene cannot substitute.
- [1] Zhang, Q., Catti, L., Kaila, V. R. I., & Tiefenbacher, K. (2017). To catalyze or not to catalyze: elucidation of the subtle differences between the hexameric capsules of pyrogallolarene and resorcinarene. Chemical Science, 8(3), 1653-1657. DOI: 10.1039/C6SC04565K. View Source
